Physical and chemical properties of Benzofuran-6-ylboronic acid
Physical and chemical properties of Benzofuran-6-ylboronic acid
An In-Depth Technical Guide to Benzofuran-6-ylboronic Acid: Properties, Reactivity, and Applications
Introduction: The Versatility of a Heterocyclic Building Block
Benzofuran-6-ylboronic acid is a specialized heterocyclic organic compound that has garnered significant attention from the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] As a derivative of benzofuran, a structural motif present in numerous biologically active natural products and synthetic drugs, this boronic acid serves as a crucial intermediate in the synthesis of more complex molecular architectures.[2][3] Its primary utility lies in its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with high efficiency and selectivity.[4][5]
This guide provides a comprehensive overview of the essential physical and chemical properties of Benzofuran-6-ylboronic acid, its reactivity profile, detailed experimental protocols for its application, and critical safety and handling information for researchers and drug development professionals.
Physicochemical Properties
The fundamental physical and chemical characteristics of a reagent are paramount for its effective use in synthesis, dictating storage conditions, solvent choice, and reaction setup. The properties of Benzofuran-6-ylboronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 851525-10-5 | [1][6][7][8][9] |
| Molecular Formula | C₈H₇BO₃ | [1][9] |
| Molecular Weight | 161.95 g/mol | [1][9] |
| Appearance | Solid | |
| Purity | Typically ≥95% - 98% | [1][9] |
| Solubility | No specific data available in search results. Generally, arylboronic acids exhibit limited solubility in water but are soluble in many organic solvents like ethanol, acetone, and dioxane.[10] | N/A |
| Storage Conditions | Store in a cool, dry, well-ventilated area under an inert atmosphere. Recommended temperatures range from 2-8°C to as low as -20°C for long-term stability.[8][11][12][13] | N/A |
Synthesis and Chemical Reactivity
Synthetic Approaches
While specific, detailed synthetic preparations for Benzofuran-6-ylboronic acid are not exhaustively covered in the provided literature, the synthesis of arylboronic acids is a well-established field. A common and powerful method involves the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[14] For Benzofuran-6-ylboronic acid, this would typically start from 6-bromobenzofuran. The low-temperature reaction is crucial to prevent over-alkylation and the formation of borinic acid byproducts.[14]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount chemical application of Benzofuran-6-ylboronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most robust and widely used methods for constructing C(sp²)–C(sp²) bonds, forming biaryl structures that are ubiquitous in pharmaceuticals and functional materials.[5][15]
The reaction's success stems from its mild conditions, tolerance of a vast array of functional groups, and the generally low toxicity and high stability of the boronic acid reagents.[14] The catalytic cycle, driven by a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of Benzofuran-6-ylboronic acid with an aryl bromide. The causality behind each step is explained to provide a deeper understanding of the process.
Objective: To synthesize a 6-arylbenzofuran derivative.
Materials:
-
Benzofuran-6-ylboronic acid (1.1 equivalents)
-
Aryl bromide of choice (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.2 equivalents)
-
Solvent system (e.g., 1,4-Dioxane and Water, 6:1 v/v)[4]
-
Reaction flask (e.g., Schlenk tube or round-bottom flask)
-
Inert gas supply (Nitrogen or Argon)
-
Stir plate and magnetic stir bar
-
Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, Na₂SO₄, rotary evaporator, silica gel for column chromatography)
Step-by-Step Methodology:
-
Reaction Setup and Inerting:
-
To a clean, dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq.), Benzofuran-6-ylboronic acid (1.1 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (2.2 eq.).[4]
-
Causality: The use of a slight excess of the boronic acid helps to drive the reaction to completion. The base is crucial for activating the boronic acid into a more nucleophilic boronate species, which facilitates the transmetalation step.[14] The palladium catalyst is the heart of the transformation.
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere is critical for catalytic turnover and preventing degradation of phosphine ligands.
-
-
Solvent Addition and Reaction:
-
Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane/water).[4]
-
Causality: The solvent choice is critical for solubilizing both the organic and inorganic reagents. The presence of water is often beneficial, accelerating the transmetalation step. Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen.
-
Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-90 °C) for the specified time (typically 12-16 hours).[4][5]
-
Causality: Heating provides the necessary activation energy for the reaction steps, particularly the initial oxidative addition.
-
-
Monitoring and Workup:
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed.
-
Once complete, cool the reaction mixture to room temperature. Add brine or water to the mixture.[5]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).[5]
-
Causality: The aqueous workup removes the inorganic base and boron byproducts.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[5]
-
-
Purification:
-
Purify the crude residue via column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in n-hexane) to isolate the pure 6-arylbenzofuran product.[4]
-
Causality: Chromatography is essential for removing residual catalyst, unreacted starting materials, and any side products to yield the final compound in high purity.
-
Safety, Handling, and Storage
Proper handling of Benzofuran-6-ylboronic acid is essential to ensure laboratory safety. The following guidelines are based on standard safety data sheets for boronic acids and related benzofuran compounds.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[11][16][17]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][16] Avoid contact with skin, eyes, and clothing.[11][17] Wash hands thoroughly after handling.[11][16]
-
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water.[11]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[11]
-
In all cases of significant exposure, seek immediate medical attention.[18]
-
-
Storage: Store in a tightly sealed container under an inert atmosphere.[8][11] Keep in a cool, dry, and well-ventilated place away from strong oxidizing agents and sources of ignition.[11][19] Recommended storage is often refrigerated (2-8°C) or frozen (-20°C).[8][12][13]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[11][18]
Conclusion
Benzofuran-6-ylboronic acid stands out as a high-value synthetic intermediate. Its stable, solid nature combined with its high reactivity in Suzuki-Miyaura coupling reactions makes it an indispensable tool for medicinal chemists and materials scientists. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for its safe and effective application in the synthesis of novel and impactful molecules.
References
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ChemBK. Benzofuran-6-ylboronicacid Shanghai Amole Biotechnology Co., Ltd.. [Link]
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Loba Chemie. BENZOFURAN-6-CARBOXYLIC ACID (SYNTHON A) MSDS. [Link]
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Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06). [Link]
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Brown, M. K., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications. [Link]
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PubChem. (6-fluoro-1-benzofuran-2-yl)boronic acid. [Link]
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Pinto, A., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2463. [Link]
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Amazon S3. Synthesis of Benzofuran-6-carboxylic Acid, an Intermediate of Lifitegrast with Low Carbon Footprints. [Link]
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PubChem. Dibenzo[b,d]furan-3-ylboronic acid. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Wikipedia. Benzofuran. [Link]
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Pharmaffiliates. CAS No : 77095-51-3 | Product Name : Benzofuran-6-carboxylic Acid. [Link]
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